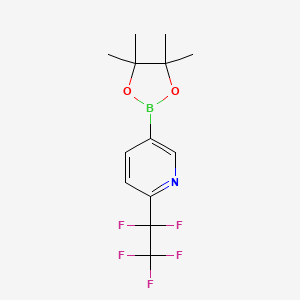

2-(1,1,2,2,2-Pentafluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

The compound 2-(1,1,2,2,2-Pentafluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine features a pyridine core substituted at the 2-position with a pentafluoroethyl group (-CF₂CF₃) and at the 5-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This structure combines the electron-withdrawing effects of fluorine atoms with the versatile reactivity of the boronic ester, making it a candidate for Suzuki-Miyaura cross-coupling reactions and medicinal chemistry applications.

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF5NO2/c1-10(2)11(3,4)22-14(21-10)8-5-6-9(20-7-8)12(15,16)13(17,18)19/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJYGPASNBYBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pentafluoroethyl group and a boron-containing moiety. The presence of fluorinated groups often enhances lipophilicity and metabolic stability, which can influence biological activity.

Molecular Formula

- Molecular Formula : C13H14B F5 N O2

- Molecular Weight : 309.06 g/mol

Research indicates that compounds with similar structures can exhibit various biological activities including:

- Anticancer Activity : Compounds with boron-containing moieties have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival.

- Enzyme Inhibition : The fluorinated groups may enhance binding affinity to specific enzymes or receptors, leading to inhibition of their activity.

Case Studies

-

Antitumor Activity : A study demonstrated that derivatives of pyridine with boron substituents showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Induction of apoptosis HeLa (Cervical) 3.2 Mitochondrial dysfunction A549 (Lung) 4.8 Oxidative stress induction - Neuroprotective Effects : Another study investigated the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death through anti-inflammatory pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to fluorination may facilitate absorption across biological membranes.

- Distribution : High affinity for fatty tissues may lead to prolonged retention in the body.

- Metabolism : Fluorinated compounds often resist metabolic degradation, potentially leading to cumulative effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridine-based boronic esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (EWGs):

- Fluorine Derivatives :

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The fluorine atom at the 2-position increases electrophilicity at the boronic ester, enhancing cross-coupling efficiency. However, its low solubility in polar solvents may limit biological applications .

- Trifluoromethyl Derivatives:

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (): The -CF₃ group strongly withdraws electrons, increasing the boronic ester's reactivity toward electrophiles. This compound is used in pharmaceutical intermediates due to its metabolic stability .

- Chloro/Fluoro Combinations :

2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The chloro-fluoro substitution pattern balances reactivity and stability, making it suitable for stepwise functionalization in drug discovery .

Electron-Donating Groups (EDGs):

- Piperidinyl Derivatives :

- 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The piperidinyl group donates electrons, reducing boronic ester reactivity but improving solubility in polar solvents. This makes it useful in aqueous-phase reactions .

- Morpholinyl Derivatives :

- 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (): Morpholine enhances water solubility and bioavailability, favoring applications in medicinal chemistry .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.